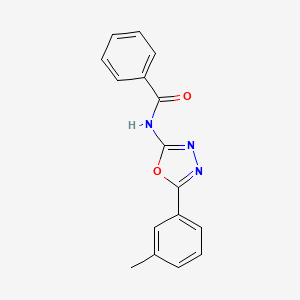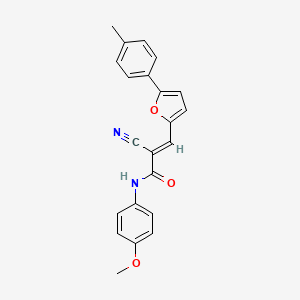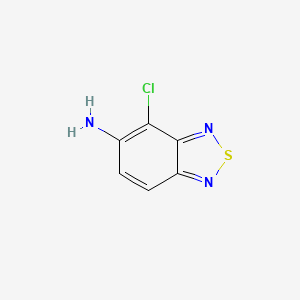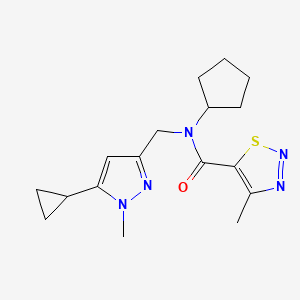![molecular formula C24H23N3O4S B2528525 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899986-14-2](/img/structure/B2528525.png)
2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential anticancer properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrimidine rings and acetamide groups, which are known to exhibit cytotoxicity against various cancer cell lines.
Synthesis Analysis
The synthesis of related compounds typically involves linear synthesis pathways and the use of various electrophilic building blocks. For instance, paper describes the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which are characterized by spectroscopic methods such as LCMS, IR, and NMR. Similarly, paper discusses the use of 2-chloro-N-phenylacetamide as a building block for the formation of thiazolo[3,2-a]pyrimidinone derivatives. These synthetic approaches often involve condensation reactions and the elimination of by-products like aniline.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed by analytical and spectral studies, including single-crystal X-ray data. For example, paper provides detailed crystal structure information for a synthesized compound, including bond lengths and angles, which are compared with theoretical calculations using density functional theory (DFT). The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic characteristics of the molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include condensation with urea, chlorination, and cyclization reactions. Paper describes the synthesis of heterocyclic derivatives from a cyanoacetamide precursor, highlighting the diversity of reaction pathways such as dipolar cyclization and Gewald-type attack. These reactions are crucial for introducing various functional groups and heterocyclic rings into the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their anticancer activities. The cytotoxicity of the synthesized compounds is evaluated using in vitro assays against different human cancer cell lines, as mentioned in papers , , and . The IC50 values obtained from these studies provide insights into the potency of the compounds. The compounds' ability to inhibit cancer cell growth is a key indicator of their potential as therapeutic agents.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research into similar compounds has shown promising applications in the development of anticancer agents. For example, derivatives of pyrimidine, such as those studied by Al-Sanea et al. (2020), have been synthesized and tested for their cytotoxic activity against a variety of cancer cell lines, demonstrating significant growth inhibition in specific cases (Al-Sanea et al., 2020). This suggests the potential utility of structurally related compounds in cancer research.
Anti-inflammatory and Analgesic Properties
Another area of application is the synthesis of compounds with anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and tested their COX-1/COX-2 inhibitory activities, alongside their analgesic and anti-inflammatory effects. Certain compounds showed high inhibitory activity, suggesting their potential as leads for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial efficacy. For instance, Shams et al. (2011) investigated novel acyclic and heterocyclic dyes based on pyrimidine systems for their antibacterial and antifungal activities. The study revealed significant antimicrobial properties, indicating the potential of related compounds in developing new antimicrobial agents (Shams et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. If it has demonstrated biological activity, it could be further investigated as a drug candidate. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
Propiedades
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-19-13-7-5-11-17(19)25-20(28)14-32-24-26-21-16-10-4-6-12-18(16)31-22(21)23(29)27(24)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNSNSPBICWPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)






![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)
![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)